molecular formula C12H12N2O3 B12937579 2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid CAS No. 65241-58-9

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid

Katalognummer: B12937579
CAS-Nummer: 65241-58-9
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: GZLDXHFWAIKCJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is a chemical compound that features a benzoic acid moiety linked to an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which is then further modified to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the imidazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or benzoic acid are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzoic acid or imidazole ring.

Wissenschaftliche Forschungsanwendungen

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)benzoic acid
  • 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid

Uniqueness

2-(4,4-Dimethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

65241-58-9

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)benzoic acid

InChI

InChI=1S/C12H12N2O3/c1-12(2)11(17)13-9(14-12)7-5-3-4-6-8(7)10(15)16/h3-6H,1-2H3,(H,15,16)(H,13,14,17)

InChI-Schlüssel

GZLDXHFWAIKCJT-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)NC(=N1)C2=CC=CC=C2C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.